molecular formula C16H9BrINO3 B2664229 6-bromo-N-(2-iodophenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 301818-10-0

6-bromo-N-(2-iodophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2664229
CAS No.: 301818-10-0
M. Wt: 470.06
InChI Key: VPJJQLLVPYACMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-N-(2-iodophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2-iodophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: The starting material, 2H-chromene-3-carboxamide, is brominated using bromine or a brominating agent to introduce the bromine atom at the 6th position.

    Iodination: The brominated intermediate is then subjected to iodination using iodine or an iodinating agent to introduce the iodine atom at the 2nd position of the phenyl ring.

    Coupling Reaction: The iodinated intermediate is coupled with an appropriate amine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in these reactions include dichloromethane, ethanol, and acetonitrile. Catalysts and reagents such as triethylamine and CDI (carbonyldiimidazole) are often employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-(2-iodophenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (for halogen exchange) and palladium catalysts (for cross-coupling reactions) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex chromene-based compounds .

Scientific Research Applications

6-Bromo-N-(2-iodophenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-N-(2-iodophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can affect various cellular pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-N-methoxy-N-methyl-2-naphthylamide
  • 6-Bromo-N′-[(Z)-(5-bromo-2-iodophenyl)methylene]-1-benzothiophene-2-carbohydrazide

Uniqueness

6-Bromo-N-(2-iodophenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific substitution pattern and the presence of both bromine and iodine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-bromo-N-(2-iodophenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrINO3/c17-10-5-6-14-9(7-10)8-11(16(21)22-14)15(20)19-13-4-2-1-3-12(13)18/h1-8H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJJQLLVPYACMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrINO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.